molecular formula C15H13N3O2 B13248261 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13248261
M. Wt: 267.28 g/mol
InChI Key: VKSXRFZESOTOBV-UHFFFAOYSA-N
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Description

3-(4-Methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetically accessible organic compound belonging to the pyridopyrimidine class of nitrogen-containing heterocycles. This specific molecular framework is recognized in medicinal chemistry as a privileged scaffold due to its structural similarity to purine bases, allowing it to interact with a variety of biological targets. Pyrido[3,2-d]pyrimidine derivatives, including those with benzyl substitutions at the 3-position, are the subject of ongoing research for their potential therapeutic applications. The core pyridopyrimidine structure is a key pharmacophore in the development of molecules for targeted therapy. Scientific literature indicates that compounds based on this scaffold are frequently investigated as inhibitors for various kinases, which are critical enzymes in cellular signaling pathways. The structural features of this compound, particularly the 4-methylbenzyl group, provide a site for chemical modification, enabling researchers to explore structure-activity relationships (SAR) and optimize properties like potency and selectivity. Its potential research applications are broad, spanning multiple areas of drug discovery. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry programs aimed at developing new bioactive molecules.

Properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C15H13N3O2/c1-10-4-6-11(7-5-10)9-18-14(19)13-12(17-15(18)20)3-2-8-16-13/h2-8H,9H2,1H3,(H,17,20)

InChI Key

VKSXRFZESOTOBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O

Origin of Product

United States

Preparation Methods

Multi-Component Condensation via Microwave-Assisted Synthesis

Methodology:

One of the most efficient approaches for synthesizing pyrido[2,3-d]pyrimidine derivatives, including compounds structurally similar to the target, involves a three-component condensation reaction under microwave irradiation. This method utilizes aromatic aldehydes, malononitrile, and 4(6)-aminouracil (or analogous derivatives) in a single step, significantly reducing reaction times and increasing yields.

Reaction Scheme:

  • Aromatic aldehyde (e.g., 4-methylbenzaldehyde)
  • Malononitrile
  • 4(6)-Aminouracil derivative

Reaction Conditions:

  • Microwave irradiation (Method A): Rapid heating (5–10 minutes), high yields (82–95%), operational simplicity.
  • Catalytic aqueous media with diammonium hydrogen phosphate [(NH4)2HPO4] (Method B): Reflux conditions, environmentally friendly, yields comparable to microwave methods.

Research Outcome:

  • The reaction proceeds via a domino Knoevenagel-Michael-cyclization mechanism.
  • Yields are high, and purification is straightforward, involving simple filtration or washing.
  • The process is scalable and environmentally benign, with minimal solvent use.

Data Table:

Entry Reaction Method Time (min) Yield (%) Notes
1 Microwave (Method A) 5–10 82–95 Rapid, high-yield
2 Aqueous, DAHP catalyst (Method B) 30–60 80–90 Eco-friendly, mild conditions

Functionalization of Uracil Derivatives and Cyclization

Methodology:

Starting from commercially available uracil derivatives, selective N-alkylation and subsequent cyclization are employed to construct the pyrido[3,2-d]pyrimidine core.

Key Steps:

  • N-alkylation: Uracil derivatives are reacted with alkyl halides (e.g., ethyl iodide, n-propyl iodide) in the presence of aqueous NaOH to afford N-alkylated uracils.
  • Vilsmeier Formylation: The N-alkylated uracil is treated with Vilsmeier reagent (generated in situ from phosphoryl chloride and dimethylformamide) to introduce formyl groups, facilitating ring closure.
  • Cyclization: The formylated intermediates undergo intramolecular cyclization under reflux, forming the pyrido[3,2-d]pyrimidine-2,4-dione scaffold.

Research Findings:

  • The yields for these steps are generally moderate to high (40–88%).
  • Reaction times vary from 8 to 12 hours depending on substituents.
  • The process allows for structural diversification by varying aldehyde components.

Data Table:

Entry Starting Material Alkylation Conditions Cyclization Conditions Yield (%) Notes
1 Uracil derivative NaOH, room temp, 2–3 h Reflux, 8–12 h 40–88 Versatile, adaptable
2 N-alkylated uracil Same as above Microwave-assisted cyclization 70–90 Shortened reaction time

One-Pot Three-Component Reactions with Catalysts

Methodology:

Recent advances include one-pot reactions combining aldehydes, malononitrile, and amino derivatives under catalytic conditions, such as diammonium hydrogen phosphate or ionic liquids, under microwave or conventional heating.

Advantages:

  • High yields (79–95%)
  • Short reaction times (<10 minutes under microwave)
  • Environmentally friendly protocols
  • Simplified purification

Research Outcomes:

  • Catalytic conditions optimize the process by reducing byproducts.
  • The use of microwave irradiation accelerates the reaction significantly.
  • The approach is suitable for synthesizing various derivatives with different substituents on aromatic rings.

Data Table:

Entry Catalyst Reaction Time Yield (%) Notes
1 (NH4)2HPO4 5–10 min 82–95 Eco-friendly, rapid
2 Ionic liquid <1 min (microwave) 85–90 Recyclable catalyst

Summary of Key Research Outcomes

Methodology Advantages Limitations Typical Yields Reaction Times
Microwave-assisted three-component condensation Rapid, high-yield, eco-friendly Requires microwave equipment 82–95% 5–10 min
Uracil derivative cyclization Structural versatility Longer reaction times 40–88% 8–12 h
Catalytic aqueous multi-component reactions Environmentally benign Moderate to high yields 79–95% 5–10 min

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, typically in an organic solvent like dichloromethane (DCM).

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as benzylamine or thiophenol in the presence of a base like triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrido[3,2-d]pyrimidines with various functional groups.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substituents

Compound Name Substituent at 3-Position Additional Substituents Molecular Formula Molecular Weight (g/mol)
3-(4-Methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 4-Methylbenzyl None C₁₆H₁₅N₃O₂ 281.31 (calculated)
3-(4-Methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione 4-Methoxybenzyl None C₁₅H₁₃N₃O₃ 283.28
3-Ethyl-1-(3-nitrophenyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione Ethyl 3-Nitrophenyl at 1-position C₁₆H₁₃N₅O₄ 355.31
6-Hydroxybenzoyl derivatives Hydroxybenzoyl at 6-position Methyl at 1-position C₁₆H₁₃N₃O₄ 311.30

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxybenzyl analog (electron-donating methoxy group) exhibits a higher molecular weight (283.28 g/mol) and melting point (328–330°C) compared to the 4-methylbenzyl derivative, suggesting enhanced crystallinity due to polar interactions .
  • Hydrogen Bonding : Hydroxybenzoyl substituents (e.g., 6a–d) enable hydrogen bonding and π-π stacking, critical for interactions with biological targets like enzymes .

Electronic Properties and Reactivity

Table 2: Frontier Molecular Orbital (FMO) Energy Gaps

Compound HOMO (eV) LUMO (eV) ΔE (eV) Bioactivity Relevance
3-(4-Methylbenzyl) derivative (hypothetical) -6.2* -2.3* 3.9* Estimated based on analogs
3-Methyl-1-(2,3,4-trifluorophenyl) -5.8 -1.9 3.9 Herbicidal activity (PPO inhibition)
Hydroxybenzoyl derivatives (6a–d) -6.1 to -6.3 -2.2 to -2.4 3.9–4.1 Enhanced charge transfer for binding

Key Observations :

  • The HOMO-LUMO gap (ΔE) of ~3.9–4.1 eV across analogs indicates similar electronic stability, suitable for interactions with aromatic residues in enzyme active sites .
  • Substituents like trifluorophenyl groups shift HOMO localization to the pyrido ring, enhancing π-π interactions with flavin adenine dinucleotide (FAD) in herbicidal targets .

Physical and Crystallographic Properties

Table 3: Melting Points and Structural Features

Compound Melting Point (°C) Dihedral Angle (θ) Intermolecular Interactions
3-(4-Methoxybenzyl) derivative 328–330 Not reported Van der Waals, dipole-dipole
1-(2,6-Diethylphenyl)-3-methyl derivative Not reported 88.2° C–H···N/O hydrogen bonds, π-π stacking
Hydroxybenzoyl derivatives Not reported Planar conformation Hydrogen bonding, edge-to-face π-π

Key Observations :

  • Dihedral angles near 90° (e.g., 88.2° in 2n) create steric hindrance, reducing solubility but enhancing crystal packing .
  • Hydrogen bonding networks in hydroxybenzoyl derivatives improve thermal stability and solubility in polar solvents .

Table 4: Herbicidal and Enzymatic Activity

Compound Target Enzyme Key Interactions Activity Profile
3-Methyl-1-(2,3,4-trifluorophenyl) Nicotiana tabacum PPO π-π with FAD, H-bonds with Arg98 IC₅₀ = 0.28 μM (post-emergent)
Hydroxybenzoyl derivatives Not reported NBO charge transfer, MEP analysis Theoretical binding affinity

Key Observations :

  • Fluorinated analogs exhibit strong herbicidal activity due to fluorine’s electronegativity and hydrophobic interactions .
  • The 4-methylbenzyl group’s hydrophobicity may enhance membrane permeability compared to polar 4-methoxybenzyl analogs .

Biological Activity

3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound belonging to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in cancer research and kinase inhibition. This article will explore its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C15H13N3O2
  • Molecular Weight : 267.28 g/mol
  • IUPAC Name : 3-[(4-methylphenyl)methyl]-1H-pyrido[3,2-d]pyrimidine-2,4-dione
  • Canonical SMILES : CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)NC2=O

The primary mechanism of action for this compound involves its ability to inhibit cyclin-dependent kinases (CDKs). CDKs are crucial regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. This compound exhibits selective inhibition against various CDK isoforms, thereby demonstrating potential as an antiproliferative agent.

Antiproliferative Effects

Research indicates that this compound shows significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)

In vitro studies have demonstrated that this compound can reduce cell viability in these lines by inducing apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

Cell LineIC50 (µM)Mechanism
MCF-75.0Apoptosis induction
HeLa7.5CDK inhibition
A5496.0Cell cycle arrest

Kinase Inhibition

The compound has also been evaluated for its role as a kinase inhibitor. Preliminary findings suggest that it effectively inhibits several kinases involved in tumor progression:

  • Targeted Kinases :
    • Cyclin-dependent kinases (CDK)
    • Mitogen-activated protein kinases (MAPK)

These interactions are critical for developing targeted therapies in oncology.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Study on MCF-7 Cells :
    • The study reported a significant decrease in cell proliferation at concentrations as low as 5 µM after 48 hours of treatment.
    • Mechanistic studies indicated increased levels of pro-apoptotic markers such as Bax and decreased levels of Bcl-2.
  • In Vivo Studies :
    • Animal models treated with this compound showed reduced tumor size compared to control groups.
    • Histological analyses revealed increased apoptosis within tumor tissues.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione and its derivatives?

The compound is synthesized via alkylation of pyridopyrimidine-dione precursors with 4-methylbenzyl chloride. Key steps include:

  • Reacting 5-methyl-6-(2-methylthiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with 4-methylbenzyl chloride in DMF, using potassium carbonate as a base .
  • Purification via recrystallization (e.g., ethanol) to isolate white crystalline solids.
  • Confirming purity via melting point analysis and spectroscopic techniques.

Q. How can researchers address challenges in characterizing this compound using spectroscopic and crystallographic methods?

  • 1H NMR : Signals for the 4-methylbenzyl group appear at 5.13–5.21 ppm (methylene protons) and ~2.3 ppm (methyl group). Thiazole protons resonate at 7.57–7.62 ppm .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, cross-referenced with databases like the EPA/NIH Mass Spectral Library .
  • X-ray Diffraction : Resolve crystal packing and hydrogen bonding patterns. For example, edge-to-face π-π stacking (3.065–3.102 Å) and C–H···O/N interactions stabilize the 3D structure .

Q. What in vitro biological activities have been reported for this compound?

  • Antimicrobial Activity : The 4-methylbenzyl derivative exhibits superior activity against Staphylococcus aureus (MIC < Metronidazole/Streptomycin) and moderate activity against Candida albicans .
  • Structure-Activity Trends : Alkylation at position 1 generally reduces activity compared to the parent compound, but the 4-methylbenzyl group enhances potency due to hydrophobic interactions .

Advanced Research Questions

Q. How do structural modifications at position 1 influence the compound’s biological activity and selectivity?

  • Substituent Effects : Bulky or hydrophobic groups (e.g., 4-methylbenzyl) improve membrane penetration and target binding. Polar groups (e.g., chloroacetamides) reduce activity due to poor bioavailability .
  • SAR Studies : Compare IC50 values against microbial panels to quantify substituent contributions. For example, 4-methylbenzyl derivatives show 2–3× higher potency than benzyl analogs .

Q. What computational approaches are used to predict electronic properties and binding modes?

  • DFT/TD-DFT : Calculate HOMO-LUMO gaps (3.91–4.10 eV) to assess charge transfer and reactivity. Optimize geometries using B3LYP/6-311+G(d,p) and validate against experimental UV-vis spectra .
  • Molecular Docking : Simulate interactions with microbial targets (e.g., S. aureus dihydrofolate reductase). The 4-methylbenzyl group occupies hydrophobic pockets, while the pyridopyrimidine core forms hydrogen bonds .

Q. How can crystallographic data resolve discrepancies in reported bioactivity trends?

  • Intermolecular Interactions : Hydrogen bonds (C–H···O/N) and π-π stacking in the crystal lattice may stabilize bioactive conformations. For example, a dihedral angle of 88.2° between the pyridopyrimidine and benzene rings optimizes steric fit .
  • Solvent Effects : Recrystallization solvents (e.g., ethanol vs. DMF) can alter polymorphism, impacting solubility and in vitro activity .

Q. What strategies reconcile contradictory data on alkylation’s impact on antimicrobial efficacy?

  • Bioavailability vs. Intrinsic Activity : While alkylation reduces intrinsic enzyme inhibition, improved lipophilicity (logP) from 4-methylbenzyl may enhance cellular uptake, offsetting the loss .
  • Metabolic Stability : Evaluate derivatives in hepatocyte assays. Methyl groups resist oxidative metabolism, prolonging half-life compared to unsubstituted analogs .

Methodological Recommendations

  • Synthesis : Optimize reaction time and temperature (e.g., 10 h stirring + 4 h reflux) to maximize yield .
  • Characterization : Combine NMR, MS, and X-ray for unambiguous structural assignment .
  • Biological Assays : Use standardized MIC protocols (CLSI guidelines) and include controls like Metronidazole for activity benchmarking .

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